molecular formula C15H16ClN7 B165958 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole CAS No. 135561-93-2

1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole

Cat. No. B165958
CAS RN: 135561-93-2
M. Wt: 329.79 g/mol
InChI Key: GYDBYFMGNCFZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole, also known as HDPPI, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. HDPPI is a heterocyclic compound that contains a pyridazine and an indole ring, making it structurally unique and interesting.

Mechanism of Action

The mechanism of action of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. It has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and apoptosis. This compound has also been found to have anti-diabetic properties, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole in lab experiments is its unique structure, which makes it a potential candidate for drug development. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds that have been used in cancer research. One limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole. One area of interest is in the development of this compound analogs with improved properties. Another area of interest is in the investigation of the mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole involves the reaction of 3,5-dimethyl-1-pyrazole-4-carboxaldehyde and 3,4-dihydro-2H-pyridazino[4,5-b]indole in the presence of hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound is typically around 50%.

Scientific Research Applications

1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

135561-93-2

Molecular Formula

C15H16ClN7

Molecular Weight

329.79 g/mol

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]hydrazine;hydrochloride

InChI

InChI=1S/C15H15N7.ClH/c1-8-7-9(2)22(21-8)15-13-12(14(18-16)19-20-15)10-5-3-4-6-11(10)17-13;/h3-7,17H,16H2,1-2H3,(H,18,19);1H

InChI Key

GYDBYFMGNCFZQF-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C.Cl

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C.Cl

Other CAS RN

135561-93-2

Related CAS

135561-92-1 (Parent)

synonyms

A80a

Origin of Product

United States

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